N'-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring a benzyl group at the N'-position and a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl moiety linked via a two-carbon ethyl chain to the amide nitrogen. The ethyl group on the tetrahydroquinoline ring enhances lipophilicity compared to methyl analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability . While direct biological data for this compound is sparse in the provided evidence, structurally related molecules (e.g., quinolinyl oxamide derivatives) have demonstrated inhibitory activity against targets like falcipain, a protease implicated in malaria pathogenesis .
Properties
IUPAC Name |
N'-benzyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-2-25-14-6-9-19-15-17(10-11-20(19)25)12-13-23-21(26)22(27)24-16-18-7-4-3-5-8-18/h3-5,7-8,10-11,15H,2,6,9,12-14,16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESNYJXLOJNESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Alkylation: The tetrahydroquinoline derivative is then alkylated using ethyl iodide under basic conditions to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with benzylamine and ethylenediamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Antitumor Applications
Recent studies have highlighted the antitumor properties of compounds structurally related to N'-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide. The compound's derivatives have shown significant cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Evaluation : A study demonstrated that compounds similar to this compound exhibited potent cytotoxicity in vitro against human tumor cells. The mechanism of action involved the induction of programmed necrosis through the generation of reactive oxygen species (ROS), which caused extensive DNA damage and cell death .
- Microtubule Inhibition : Another research focused on quinoxaline derivatives showed that these compounds could inhibit microtubule polymerization effectively. This inhibition is crucial for cancer treatment as it disrupts the mitotic spindle formation necessary for cell division .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Several derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
Case Studies:
- Dual Activity : Research indicated that certain derivatives of this compound demonstrated significant antibacterial effects alongside their antitumor properties. For instance, tetrazolo[1,5-a]quinoxaline derivatives exhibited higher inhibitory effects against bacterial strains compared to standard antibiotics .
Drug Discovery and Development
This compound serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
Computational Approaches :
- Virtual Screening : Computational methods such as molecular dynamics simulations have been employed to optimize the structure of this compound for better pharmacological profiles. These methods help predict the interactions between the compound and biological targets, enhancing its efficacy as a potential drug candidate .
Summary Table of Applications
Biological Activity
N'-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Quinoline derivatives are known for their diverse biological activities and are widely explored in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C20H26N2O
- Molecular Weight : 294.442 g/mol
- IUPAC Name : Benzyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate
- CAS Number : 233775-34-3
The compound's structure features a benzyl group attached to an ethyl chain linked to a tetrahydroquinoline moiety. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
The biological effects of this compound are thought to involve:
- Binding to Molecular Targets : The compound interacts with specific receptors or enzymes, altering their activity.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
- Modulation of Signaling Pathways : It may influence various signaling cascades that regulate cell survival and apoptosis.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anticancer Activity :
- A study demonstrated that the compound significantly inhibited the growth of human cancer cell lines in vitro, with IC50 values indicating potent activity.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
-
Antimicrobial Efficacy :
- In vitro tests showed that this compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined for various strains.
-
Anti-inflammatory Research :
- Animal models indicated that treatment with the compound resulted in reduced inflammation markers and improved clinical symptoms in models of inflammatory diseases.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs differ in substituents on the tetrahydroquinoline ring or the amide side chain. Key examples include:
Physicochemical Properties
- Lipophilicity : The ethyl group increases logP compared to methyl analogs, enhancing membrane permeability but risking solubility issues.
- Solubility : Pyrrolidinyl-containing analogs (Table 1, second entry) may exhibit better aqueous solubility due to the basic nitrogen, whereas the target compound’s benzyl and ethyl groups favor organic solvents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N'-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via multi-step pathways involving amide bond formation and heterocyclic assembly. A common approach includes:
- Step 1 : Formation of the tetrahydroquinoline core via Pictet-Spengler reactions (condensation of ethylamine derivatives with aldehydes/ketones under acidic conditions) .
- Step 2 : Alkylation or amidation reactions to introduce the benzyl and ethyl substituents. For example, coupling 2-(1-ethyl-tetrahydroquinolin-6-yl)ethylamine with benzyl-activated carboxylic acid derivatives (e.g., acyl chlorides) in dichloromethane or THF at 0–25°C .
- Key Parameters : Yield optimization requires pH control (6–8), low-temperature amide coupling to minimize side reactions, and catalysts like HOBt/DCC for efficiency . Typical yields range from 53–94% depending on purification (e.g., silica gel chromatography) .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Answer : Confirmation of the structure involves:
- NMR : - and -NMR identify protons and carbons in the tetrahydroquinoline ring (δ 1.2–2.8 ppm for aliphatic protons, δ 6.5–7.8 ppm for aromatic protons) and amide bonds (δ 7.9–8.3 ppm for CONH) .
- HRMS : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (e.g., CHNO) .
- IR : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm) confirm functional groups .
Q. What initial biological screening approaches are recommended for assessing its bioactivity?
- Answer : Prioritize in vitro assays to evaluate:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with IC determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound's interaction with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with amide groups and π-π stacking with the benzyl/tetrahydroquinoline moieties .
- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes in physiological conditions .
- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity to guide structural optimization .
Q. What strategies resolve contradictory data in reaction optimization studies (e.g., low yield vs. high purity)?
- Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize amide coupling by testing DMF vs. THF at 20–40°C .
- In Situ Monitoring : ReactIR or HPLC-MS tracks intermediate formation and identifies side products (e.g., hydrolysis by-products) .
- Alternative Coupling Reagents : Replace DCC with EDC/HOBt to reduce racemization or use uronium salts (HATU) for challenging couplings .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Answer :
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous-flow systems .
- By-Product Management : Optimize stoichiometry (1.2–1.5 equivalents of benzyl chloride) and use scavenger resins to remove excess reagents .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control .
Methodological Considerations Table
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis | Route selection, yield optimization | DoE, flow chemistry, PAT |
| Characterization | NMR, HRMS, IR | X-ray crystallography, in situ monitoring |
| Bioactivity Screening | In vitro assays (MTT, enzyme inhibition) | In silico modeling, PK/PD studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
